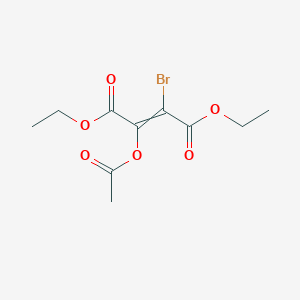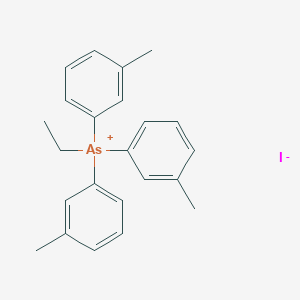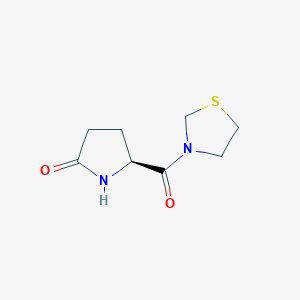
Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and a butenedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification and acetylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce diethyl 2-(acetyloxy)-3-bromobut-2-enedioic acid, while reduction could yield diethyl 2-(acetyloxy)-3-bromobutan-2-ol.
Aplicaciones Científicas De Investigación
Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-(acetyloxy)-3-chlorobut-2-enedioate
- Diethyl 2-(acetyloxy)-3-iodobut-2-enedioate
- Diethyl 2-(hydroxy)-3-bromobut-2-enedioate
Uniqueness
Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The acetyloxy group also contributes to its unique chemical behavior, making it a valuable compound for various applications.
Propiedades
Número CAS |
193747-38-5 |
|---|---|
Fórmula molecular |
C10H13BrO6 |
Peso molecular |
309.11 g/mol |
Nombre IUPAC |
diethyl 2-acetyloxy-3-bromobut-2-enedioate |
InChI |
InChI=1S/C10H13BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h4-5H2,1-3H3 |
Clave InChI |
PROSDWXGDAGRKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C(=O)OCC)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[(triphenylmethyl)thio]-](/img/structure/B12577227.png)
![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)


![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)

![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)


methanone](/img/structure/B12577317.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
